BDMAMVS vs. BDMAMS: Plasma Polymer Deposition Rate Advantage for Throughput-Critical Processes
In head-to-head plasma polymerization experiments comparing three aminosilane monomers under identical conditions, BDMAMVS (vinyl-containing) and TMSDMA demonstrated 'fairly faster' polymer deposition rates compared to BDMAMS (the hydrogen-substituted analog lacking vinyl). This direct observation establishes that the vinyl substituent actively contributes to polymer formation, whereas hydrogen substituents disturb polymerization efficiency [1].
| Evidence Dimension | Plasma polymer deposition rate (qualitative ranking) |
|---|---|
| Target Compound Data | BDMAMVS: 'fairly faster' deposition |
| Comparator Or Baseline | BDMAMS (bis(dimethylamino)methylsilane, CAS 15112-89-7): slower deposition |
| Quantified Difference | Qualitative but direct comparative observation; vinyl substituent contributes to polymer formation while hydrogen substituent disturbs it |
| Conditions | Plasma polymerization, elemental analysis, IR spectroscopy, and ESCA characterization; identical conditions for all three monomers |
Why This Matters
Faster deposition rates translate directly to higher process throughput and reduced manufacturing cost per unit area in industrial thin-film coating operations.
- [1] N. Inagaki, K. Oh-Ishi. Preparation of amino group-containing polymers by plasma polymerization. Journal of Polymer Science: Polymer Chemistry Edition, 1985, 23, 1445-1454. View Source
